molecular formula C10H13BrO2S B1629357 (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane CAS No. 799766-06-6

(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane

Cat. No. B1629357
M. Wt: 277.18 g/mol
InChI Key: VNHDQHQVVKNRBX-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane, also known as BDES, is a synthetic compound that belongs to the family of organosulfur compounds. It is widely used in scientific research applications due to its unique properties and mechanism of action.

Mechanism Of Action

(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane acts as a thiol-reactive agent that can modify the sulfhydryl groups of proteins. It can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This mechanism of action makes (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane a useful tool for studying the role of sulfhydryl groups in protein function and for investigating the redox regulation of cellular processes.

Biochemical And Physiological Effects

(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane has been shown to have a wide range of biochemical and physiological effects. It can induce oxidative stress and activate various signaling pathways in cells. (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane has also been shown to inhibit the activity of various enzymes, including glutathione peroxidase and thioredoxin reductase. These effects make (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane a useful tool for studying the role of oxidative stress and redox signaling in cellular processes.

Advantages And Limitations For Lab Experiments

(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane has several advantages as a chemical probe for scientific research. It is relatively stable and easy to handle, making it a convenient tool for investigating the role of sulfhydryl groups in protein function. However, (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane also has some limitations. It can be toxic to cells at high concentrations, and its reactivity with sulfhydryl groups can be affected by the local environment and other factors.

Future Directions

There are several future directions for research involving (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane. One area of interest is the development of new chemical probes that can selectively target specific cysteine residues in proteins. Another area of interest is the investigation of the role of oxidative stress and redox signaling in various disease states, including cancer and neurodegenerative disorders. Overall, (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane is a valuable tool for scientific research and has the potential to contribute to a better understanding of various biological processes.

Scientific Research Applications

(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane is widely used in scientific research as a chemical probe to study the mechanism of action of various biological processes. It has been used to investigate the role of sulfhydryl groups in protein function and to study the redox regulation of cellular processes. (2-Bromophenyl)(2,2-dimethoxyethyl)sulfane has also been used to study the role of reactive oxygen species in cellular signaling and to investigate the mechanism of action of various drugs.

properties

IUPAC Name

1-bromo-2-(2,2-dimethoxyethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2S/c1-12-10(13-2)7-14-9-6-4-3-5-8(9)11/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHDQHQVVKNRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CSC1=CC=CC=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610502
Record name 1-Bromo-2-[(2,2-dimethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)(2,2-dimethoxyethyl)sulfane

CAS RN

799766-06-6
Record name 1-Bromo-2-[(2,2-dimethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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